(7aR)-7a-methyl-1-[1-(3-methyl-3-trimethylsilyloxybutoxy)ethyl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-one
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Overview
Description
The compound (7aR)-7a-methyl-1-[1-(3-methyl-3-trimethylsilyloxybutoxy)ethyl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-one is a complex organic molecule with a unique structure It features a hexahydroindenone core with various substituents, including a trimethylsilyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7aR)-7a-methyl-1-[1-(3-methyl-3-trimethylsilyloxybutoxy)ethyl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-one typically involves multiple stepsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
(7aR)-7a-methyl-1-[1-(3-methyl-3-trimethylsilyloxybutoxy)ethyl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes .
Scientific Research Applications
(7aR)-7a-methyl-1-[1-(3-methyl-3-trimethylsilyloxybutoxy)ethyl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-one: has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (7aR)-7a-methyl-1-[1-(3-methyl-3-trimethylsilyloxybutoxy)ethyl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-one involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hexahydroindenone derivatives with different substituents. Examples include:
- (3AR,7AR)-7A-METHOXY-1,2,3,4,7,7A-HEXAHYDRO-3AH-INDEN-3A-YLCARBAMATE
- (3AR,7AS)-3A,7A-DIMETHYL-1,3,3A,4,7,7A-HEXAHYDRO-2H-INDEN-2-ONE
- (3AR,7AS)-3A,7A-DIMETHYL-1,3,3A,4,7,7A-HEXAHYDRO-2-BENZOTHIOPHENE 2,2-DIOXIDE .
Uniqueness
The uniqueness of (7aR)-7a-methyl-1-[1-(3-methyl-3-trimethylsilyloxybutoxy)ethyl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-one lies in its specific substituents, which confer distinct chemical and biological properties. These unique features make it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C20H38O3Si |
---|---|
Molecular Weight |
354.6 g/mol |
IUPAC Name |
(7aR)-7a-methyl-1-[1-(3-methyl-3-trimethylsilyloxybutoxy)ethyl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-one |
InChI |
InChI=1S/C20H38O3Si/c1-15(22-14-13-19(2,3)23-24(5,6)7)16-10-11-17-18(21)9-8-12-20(16,17)4/h15-17H,8-14H2,1-7H3/t15?,16?,17?,20-/m1/s1 |
InChI Key |
KOKCWHXZUQQNAX-VLPJLJSLSA-N |
Isomeric SMILES |
CC(C1CCC2[C@@]1(CCCC2=O)C)OCCC(C)(C)O[Si](C)(C)C |
Canonical SMILES |
CC(C1CCC2C1(CCCC2=O)C)OCCC(C)(C)O[Si](C)(C)C |
Origin of Product |
United States |
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